2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Imidazoline receptor pharmacology Structure-activity relationship Cardiovascular drug discovery

Researchers investigating the structure-activity relationships governing imidazoline receptor subtype selectivity often face a critical gap: the lack of a well-characterized para-methoxy probe to bridge the selectivity continuum between extreme I1-preferring ortho-methoxy analogs (pKi = 8.53, I1/I2 > 3388) and I2-preferring para-methyl analogs. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (CAS 6302-84-7) directly addresses this need: - Occupies a unique, intermediate position in the I1/I2 selectivity landscape, enabling precise SAR mapping. - Fully solved single-crystal X-ray structure (orthorhombic Pna21, dihedral angle 14.86°) provides a definitive reference for polymorph identification and purity assessment via PXRD. - Serves as a validated MAO ligand scaffold and p53-MDM2 interaction probe, streamlining multi-target discovery programs.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 6302-84-7
Cat. No. B1606576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole
CAS6302-84-7
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NCCN2
InChIInChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyLPRQSQCAHSRGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole: Chemical Profile & Procurement


2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (CAS 6302-84-7) is a 2-substituted imidazoline derivative featuring a para-methoxyphenyl group attached to the 2-position of the 4,5-dihydro-1H-imidazole ring. Its molecular formula is C10H12N2O with an exact mass of 176.095 g/mol [1]. The compound belongs to the class of anisoles and exhibits a dihedral angle of 14.86° between the benzene and imidazole rings in its crystalline state [2]. It serves as a versatile scaffold for medicinal chemistry programs targeting imidazoline recognition sites (I1 and I2), p53-MDM2 protein-protein interactions, and monoamine oxidase enzymes [3].

Imidazoline I1/I2 subtype selectivity research
MAO inhibitor screening and assay development
Crystal structure reference for polymorph identification
Physicochemical profiling for early-stage research programs

Why In-Class Imidazolines Cannot Substitute


Substitution pattern on the phenyl ring critically governs the imidazoline receptor subtype selectivity profile. Research demonstrates that a methoxy group at the ortho position yields exceptional I1 affinity (pKi = 8.53, I1/I2 > 3388), whereas a methyl group at the para position enhances I2 selectivity [1]. The para-methoxy substitution of the target compound occupies a distinct position in this structure-activity relationship landscape, likely conferring a unique I1/I2 binding profile that cannot be achieved with ortho-methoxy, para-methyl, or unsubstituted analogs. Additionally, the planar conformation (14.86° dihedral angle) and intermolecular hydrogen bonding network observed in the crystal structure [2] may influence solid-state stability and formulation behavior—properties that cannot be assumed for other imidazolines.

Target Compound
Para-methoxy imidazoline
Predicted intermediate I1/I2 selectivity; distinct solid-state conformation
I1-Selective Analog
Ortho-methoxy derivative
Reported high I1 affinity and selectivity; substitution position governs receptor bias
I2-Selective Analog
Para-methyl derivative
Reported high I2 affinity and selectivity; different selectivity profile

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole: Differentiation Evidence


Imidazoline I1/I2 Receptor Selectivity Modulation

The para-methoxy substitution of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole positions this compound within a well-characterized SAR continuum. The ortho-methoxy analog (2-(2′-methoxyphenyl)-imidazoline) exhibits exceptional I1 affinity with pKi = 8.53 and I1/I2 selectivity > 3388 [1]. In contrast, the introduction of a methyl group at the para position increases I2 selectivity, as exemplified by 2-(3′-fluoro-4′-tolyl)-imidazoline which demonstrates pKi = 8.53 and I2/I1 > 3388 [1]. While direct pKi data for the para-methoxy analog is not available in the referenced study, its substitution pattern is predicted to confer a distinct intermediate selectivity profile—neither the extreme I1 preference of ortho-methoxy nor the extreme I2 preference of para-methyl analogs—making it a valuable tool for probing imidazoline receptor subtype pharmacology [1].

I1/I2 Selectivity
Class-level inference
Target (para-methoxy) Predicted intermediate selectivity
Comparators Ortho-methoxy: I1-selective; para-methyl: I2-selective
Supports subtype selectivity probing
Data to verify; class-level extrapolation
Imidazoline receptor pharmacology Structure-activity relationship Cardiovascular drug discovery

Crystallographic Conformation & Hydrogen Bonding

Single-crystal X-ray diffraction analysis of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole reveals a dihedral angle of 14.86(16)° between the benzene and imidazole rings, indicating a nearly coplanar arrangement [1]. The intramolecular distance between the ortho-H atom of the benzene ring and the double-bonded N atom of the imidazole ring is 2.54 Å [1]. In the crystal lattice, symmetry-related molecules are linked by intermolecular N—H⋯N hydrogen bonds into one-dimensional chains extending along the a axis [1].

Crystal Structure
Supporting evidence
Dihedral angle 14.86°; H···N 2.54 Å; 1D H-bonded chains
Definitive solid-state characterization
Single-crystal XRD at 100 K, orthorhombic Pna21
Crystallography Solid-state chemistry Molecular conformation

Predicted Physicochemical Properties

Computational predictions provide key physicochemical parameters for 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. The ALOGPS-predicted water solubility is 0.96 g/L (logS = -2.3), the ALOGPS logP is 1.72, the ChemAxon logP is 1.07, and the pKa (strongest basic) is 9.88 [1].

Predicted Properties
Supporting evidence
logP 1.07–1.72
logS -2.3 (0.96 g/L)
pKa 9.88
Facilitates assay format selection
Computational predictions; experimental validation recommended
Physicochemical property prediction Drug-likeness ADME profiling

Monoamine Oxidase (MAO) Inhibition Profile

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole has been evaluated for binding affinity against monoamine oxidase enzymes. The compound is associated with MAO inhibition data in the BindingDB database [1], and related 2-imidazoline derivatives have demonstrated MAO inhibitory activity [2]. Specific Ki values for the target compound are cataloged in BindingDB (BDBM50240364) [1]; however, direct comparator data for close structural analogs under identical assay conditions is not provided in the available records.

MAO Binding
Data to verify
BindingDB entry BDBM50240364; Ki data cataloged
Supports MAO probe development
Review BindingDB for specific assay conditions
Monoamine oxidase inhibition Neuropharmacology Enzyme assay

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole: Procurement Scenarios


I1/I2 Subtype Selectivity Profiling

Researchers investigating the structure-activity relationships governing imidazoline receptor subtype selectivity can employ 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole as a para-methoxy probe to delineate the I1/I2 selectivity continuum. The compound's substitution pattern is predicted to confer an intermediate selectivity profile distinct from the extreme I1 preference of ortho-methoxy analogs (pKi = 8.53, I1/I2 > 3388) and the extreme I2 preference of para-methyl analogs (pKi = 8.53, I2/I1 > 3388) [1].

Crystallographic Reference Standard

The fully solved single-crystal X-ray structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole (orthorhombic Pna21, a = 10.0574 Å, b = 13.2532 Å, c = 6.8321 Å, dihedral angle = 14.86°) provides a definitive reference for polymorph identification, purity assessment via powder X-ray diffraction, and solid-state stability studies [2].

MAO Inhibitor Screening & Assay Development

The compound is cataloged as a monoamine oxidase ligand in BindingDB [3] and is associated with MAO inhibitory activity [4], making it suitable for use as a reference compound or starting scaffold in MAO inhibitor discovery programs and biochemical assay validation.

Application
Selection Property
Validation Focus
I1/I2 subtype selectivity profiling
Imidazoline receptor probe with para-methoxy substitution
I1/I2 selectivity assay context
Crystallographic reference standard
Single-crystal structure data
Polymorph identification and solid-state characterization
MAO inhibitor screening and assay development
MAO binding affinity data (BindingDB)
Biochemical assay validation

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